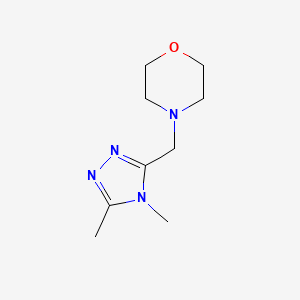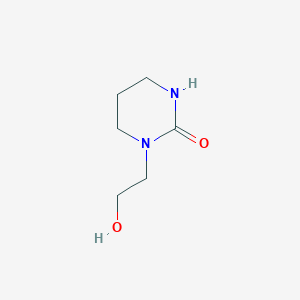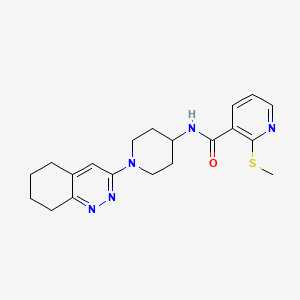
2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its structure comprises multiple functional groups, making it a versatile molecule for a variety of chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide typically involves multiple steps:
Formation of Piperidine Derivative: : The starting material, 5,6,7,8-tetrahydrocinnoline, undergoes a condensation reaction with a suitable reagent to form the corresponding piperidine derivative.
Nicotinamide Coupling: : This piperidine derivative then undergoes an amidation reaction with 2-(methylthio)nicotinic acid under coupling conditions using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to yield the final compound.
Industrial Production Methods
The industrial production of this compound would likely require optimization of the synthetic route for scalability. This may involve:
Streamlining the purification steps, possibly using crystallization or chromatography.
Employing continuous flow synthesis techniques to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Reduction reactions could be applied to the cinnoline or piperidine moieties, depending on the desired derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the nicotinamide ring.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA (meta-Chloroperbenzoic acid) are commonly used.
Reduction: : Hydrogenation over a palladium catalyst or using sodium borohydride.
Substitution: : Halogenated reagents like NBS (N-Bromosuccinimide) for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Hydrogenated derivatives of the cinnoline and piperidine moieties.
Substitution: : Various substituted nicotinamide derivatives.
Applications De Recherche Scientifique
Chemistry
Drug Design: : As a scaffold for developing new therapeutic agents due to its multiple functional groups.
Catalysis: : Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: : Possible role as an inhibitor for specific enzymes due to its structural complexity.
Medicine
Pharmacological Studies: : Investigation of its effects on various biological pathways.
Industry
Chemical Intermediates: : Use in the production of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which 2-(methylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide exerts its effects would depend on its interaction with molecular targets such as enzymes or receptors. Its multiple functional groups allow for diverse binding interactions within biological systems. Pathways involved may include inhibition or modulation of enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar compounds might include other nicotinamide derivatives with varied substituents. The unique combination of the methylthio group and the tetrahydrocinnoline structure sets it apart by providing a distinctive pharmacophore.
Similar Compounds
2-(methylthio)nicotinamide
N-(4-piperidinyl)nicotinamide
5,6,7,8-tetrahydrocinnoline derivatives
This compound's uniqueness lies in its combination of structural elements, offering a broad range of chemical and biological activities.
Let me know if there's anything specific you want to dive deeper into!
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-27-20-16(6-4-10-21-20)19(26)22-15-8-11-25(12-9-15)18-13-14-5-2-3-7-17(14)23-24-18/h4,6,10,13,15H,2-3,5,7-9,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZLMVHLZYZDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
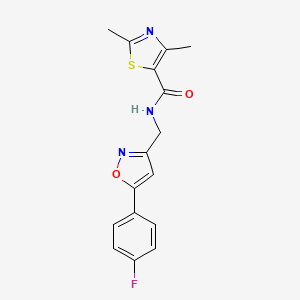
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2785033.png)
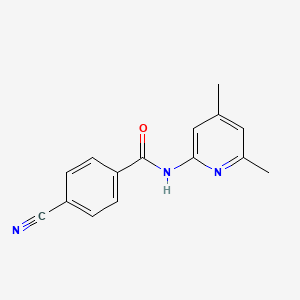
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
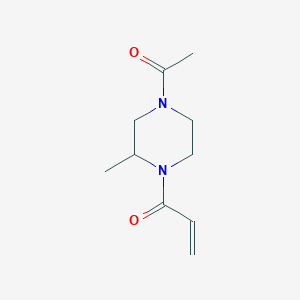
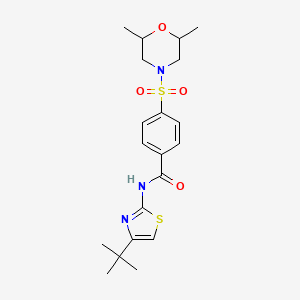
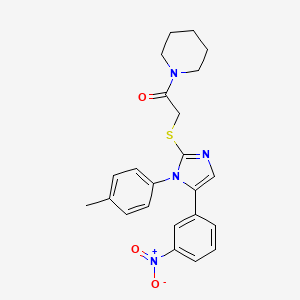
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)
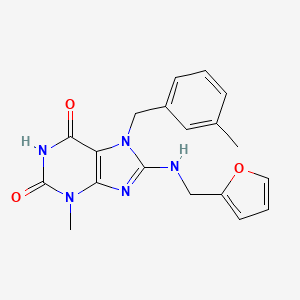
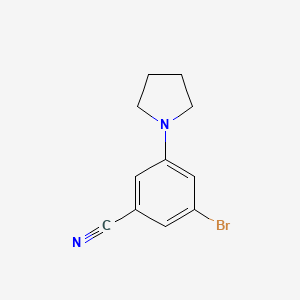
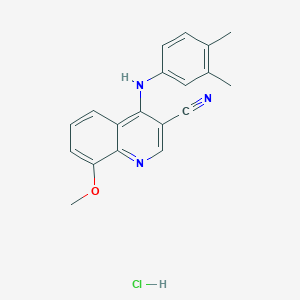
![3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
